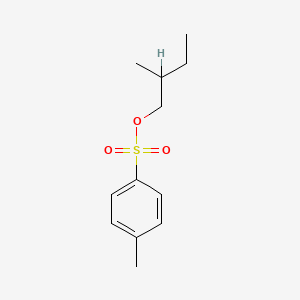
2-Methylbutyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbutyl 4-methylbenzenesulfonate: is an organic compound with the molecular formula C12H18O3S and a molecular weight of 242.33 g/mol . . This compound is a colorless to light yellow liquid that is soluble in various organic solvents such as acetone, chloroform, dichloromethane, diethyl ether, and dimethylformamide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : 2-Methylbutyl 4-methylbenzenesulfonate is typically synthesized by reacting p-toluenesulfonyl chloride with (S)-2-methyl-1-butanol in the presence of a base . The reaction is usually carried out in an aprotic solvent like pyridine, which also acts as a base . The reaction conditions involve maintaining a controlled temperature to ensure the formation of the ester without any side reactions .
Industrial Production Methods: : In industrial settings, the synthesis of p-toluenesulfonic acid 2-methylbutyl ester follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions: : 2-Methylbutyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosylate group is replaced by other nucleophiles.
Hydrolysis: When heated with acid and water, it undergoes hydrolysis to form toluene and sulfuric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: Acidic conditions with water are used to hydrolyze the ester.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used.
Hydrolysis: The major products are toluene and sulfuric acid.
Aplicaciones Científicas De Investigación
2-Methylbutyl 4-methylbenzenesulfonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of p-toluenesulfonic acid 2-methylbutyl ester involves its role as a leaving group in nucleophilic substitution reactions . The tosylate group is a good leaving group, which facilitates the substitution of the tosylate by various nucleophiles . This property is exploited in organic synthesis to introduce different functional groups into molecules .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl p-toluenesulfonate: Similar in structure but with an ethyl group instead of a 2-methylbutyl group.
Methyl p-toluenesulfonate: Contains a methyl group instead of a 2-methylbutyl group.
Uniqueness: : 2-Methylbutyl 4-methylbenzenesulfonate is unique due to its specific structure, which imparts different reactivity and physical properties compared to its analogs . The presence of the 2-methylbutyl group can influence the steric and electronic properties of the compound, making it suitable for specific applications in organic synthesis .
Propiedades
Número CAS |
63526-71-6 |
|---|---|
Fórmula molecular |
C12H18O3S |
Peso molecular |
242.34 g/mol |
Nombre IUPAC |
2-methylbutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O3S/c1-4-10(2)9-15-16(13,14)12-7-5-11(3)6-8-12/h5-8,10H,4,9H2,1-3H3 |
Clave InChI |
HPEVJTNZYIMANV-JTQLQIEISA-N |
SMILES |
CCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
SMILES isomérico |
CC[C@H](C)COS(=O)(=O)C1=CC=C(C=C1)C |
SMILES canónico |
CCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















